Cas no 2172581-55-2 (3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)

3-7-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Its key advantages include enhanced conformational restraint due to the bicyclic structure, which is valuable in peptide design for stabilizing secondary structures. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient incorporation into peptide chains. The carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly useful in medicinal chemistry and bioconjugation, where constrained geometries and precise functionalization are required. Its well-defined stereochemistry and synthetic accessibility make it a reliable building block for advanced peptide and peptidomimetic applications.
3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid structure
2172581-55-2 structure
Product Name:3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid
CAS No:2172581-55-2
MF:C28H32N2O5
MW:476.564087867737
CID:6435044
PubChem ID:165559254
Update Time:2025-05-25

3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid
    • EN300-1565230
    • 2172581-55-2
    • 3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • Inchi: 1S/C28H32N2O5/c31-25(30-15-22-23(16-30)26(22)27(32)33)13-3-1-2-8-14-29-28(34)35-17-24-20-11-6-4-9-18(20)19-10-5-7-12-21(19)24/h4-7,9-12,22-24,26H,1-3,8,13-17H2,(H,29,34)(H,32,33)
    • InChI Key: KRVADHGOUGREQM-UHFFFAOYSA-N
    • SMILES: OC(C1C2CN(C(CCCCCCNC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)CC21)=O

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1565230-0.05g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1565230-0.1g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
0.1g
$2963.0 2023-06-04
Enamine
EN300-1565230-0.25g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
0.25g
$3099.0 2023-06-04
Enamine
EN300-1565230-0.5g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
0.5g
$3233.0 2023-06-04
Enamine
EN300-1565230-1.0g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
1g
$3368.0 2023-06-04
Enamine
EN300-1565230-2.5g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
2.5g
$6602.0 2023-06-04
Enamine
EN300-1565230-5.0g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
5g
$9769.0 2023-06-04
Enamine
EN300-1565230-10.0g
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
10g
$14487.0 2023-06-04
Enamine
EN300-1565230-50mg
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1565230-100mg
3-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
2172581-55-2
100mg
$2963.0 2023-09-24

Additional information on 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid

Introduction to 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid (CAS No. 2172581-55-2)

The compound 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid, identified by its CAS number 2172581-55-2, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate cyclic and acyclic structural motifs, which contribute to its unique chemical and biological properties. The presence of a fluoren-9-ylmethyl ester group and an azabicyclo[3.1.0]hexane core underscores its structural complexity and functional diversity, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

In recent years, the development of advanced pharmaceutical intermediates has been driven by the demand for highly selective and potent molecules capable of modulating biological pathways with precision. The structural framework of 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. Specifically, the fluorenyl moiety is widely recognized for its ability to improve pharmacokinetic profiles, while the azabicycle segment introduces conformational constraints that can optimize receptor interactions. These features make the compound a promising candidate for further investigation in drug discovery programs.

The synthesis of such complex molecules requires meticulous planning and expertise in multi-step organic chemistry. The introduction of the (9H-fluoren-9-yl)methoxycarbonyl amino group into the heptanoyl chain not only adds functional diversity but also provides a site for further derivatization, enabling the creation of libraries of analogs with tailored properties. This approach is particularly valuable in medicinal chemistry, where structural modifications can significantly influence biological activity. The azabicyclo[3.1.0]hexane core further enhances the molecule's potential by introducing rigidity, which can be crucial for achieving high binding specificity to biological targets.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of complex molecular structures like 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid. Molecular modeling techniques have allowed researchers to predict binding modes and interactions with potential biological targets, thereby accelerating the drug discovery process. These computational studies have highlighted the compound's potential as a scaffold for developing novel therapeutics, particularly in areas such as enzyme inhibition and receptor modulation.

The pharmacological potential of this compound is further underscored by its structural similarity to known bioactive molecules. For instance, analogs containing fluorenylmethoxycarbonyl (Fmoc) protecting groups are frequently used in peptide synthesis and have demonstrated efficacy in various therapeutic contexts. The incorporation of an azabicyclo[3.1.0]hexane moiety into such structures has been shown to enhance binding affinity and selectivity, making it an attractive feature for drug design.

In addition to its synthetic appeal, 3-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid exhibits interesting physicochemical properties that make it suitable for various applications in pharmaceutical research. The presence of both polar and non-polar regions within its structure suggests good solubility in both aqueous and organic solvents, which is advantageous for formulation development and biological assays.

The compound's stability under various conditions has also been a focus of recent studies. Researchers have investigated its behavior under different pH levels, temperatures, and storage conditions to ensure its suitability for industrial-scale production and clinical applications. Preliminary results indicate that it maintains its structural integrity under moderate conditions, suggesting potential long-term stability.

From a broader perspective, the development of novel molecular entities like 3-7-(({(9H-fluoren)-9-ylmethoxycarbonyl}amino)heptanoyl)-3--bicyclo[3 1 0]hexane--6--carboxylic acid (CAS No 2172581552) contributes to the ongoing evolution of pharmaceutical chemistry as a discipline that leverages interdisciplinary approaches to address complex biological challenges.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk